molecular formula C22H30O4 B1246664 Bolinaquinone

Bolinaquinone

Cat. No. B1246664
M. Wt: 358.5 g/mol
InChI Key: PYUXUMSQSVWNDS-NSAJDELNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bolinaquinone is a natural product found in Dysidea with data available.

Scientific Research Applications

Anti-Inflammatory and Immune Modulation

Bolinaquinone, a marine metabolite, has been highlighted for its potent anti-inflammatory properties. Its effectiveness is particularly notable in inhibiting secretory phospholipase A2 (sPLA2) and modulating the synthesis and release of inflammatory mediators like leukotriene B4, PGE2, and nitric oxide (NO) in various immune cells. This compound has shown promising results in reducing inflammation in both acute and chronic models, suggesting its potential as a therapeutic agent in inflammatory diseases without the gastrointestinal side effects often associated with conventional anti-inflammatory drugs (Lucas et al., 2003).

Cytotoxicity and Potential in Cancer Treatment

Research has demonstrated the cytotoxic nature of bolinaquinone and its analogues, showing significant potential in combating various cancer cell lines. The structural complexity of bolinaquinone lends itself to the development of focused libraries of analogues, which have displayed promising cytotoxic profiles against a range of cancer types. These findings underline the potential of bolinaquinone as a cornerstone in the development of new cancer therapies (Ghods et al., 2018).

Drug Discovery and Molecular Interaction

Bolinaquinone and its derivatives have been a subject of interest in the drug discovery domain, particularly for their ability to modulate Prostaglandin E2 (PGE2) production and interaction with human secretory phospholipase A2 (hsPLA2). This interaction has been analyzed through methods like surface plasmon resonance (SPR), highlighting bolinaquinone's significance in the development of new pharmacological agents (Petronzi et al., 2011).

Role in Clathrin-mediated Endocytosis

Bolinaquinone has been identified as an inhibitor of clathrin-mediated endocytosis, a crucial cellular process for internalizing various macromolecules. This discovery not only positions bolinaquinone as a valuable tool in studying cellular internalization mechanisms but also opens avenues for its potential role in regulating these processes, which are crucial in numerous diseases, including cancer and neurodegenerative disorders (Margarucci et al., 2011).

properties

Product Name

Bolinaquinone

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-16-14(2)21(3,9-10-22(13,16)4)12-15-19(24)17(23)11-18(26-5)20(15)25/h7,11,14,16,24H,6,8-10,12H2,1-5H3/t14-,16+,21-,22-/m1/s1

InChI Key

PYUXUMSQSVWNDS-NSAJDELNSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C

SMILES

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C

Canonical SMILES

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C

synonyms

bolinaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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